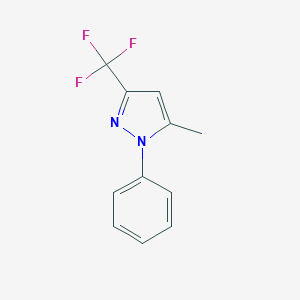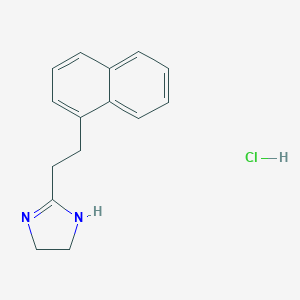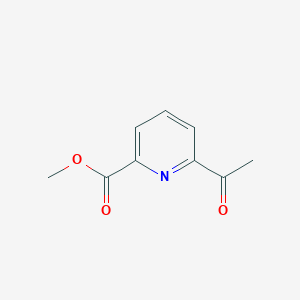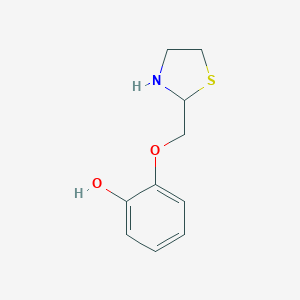
5-Metil-1-fenil-3-(trifluorometil)pirazol
Descripción general
Descripción
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is a compound of interest in various fields of chemistry, including medicinal chemistry, due to its unique structural features and properties. The trifluoromethyl group, in particular, is known for significantly altering the physical, chemical, and biological properties of molecules to which it is attached.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves the cyclization of hydrazones derived from the corresponding ketones or aldehydes. An example includes the synthesis of pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine derivatives, showcasing the versatility of pyrazole synthesis strategies (Mojzych et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied, revealing insights into their crystalline structures and molecular conformations. For instance, the crystal and molecular structure of a pyrazole derivative was determined to have an almost planar conformation, stabilized by intramolecular interactions (Mojzych et al., 2005).
Chemical Reactions and Properties
Pyrazole compounds participate in various chemical reactions, reflecting their chemical reactivity and potential for functionalization. The presence of the trifluoromethyl group can influence these reactions by affecting the electron density and reactivity of the molecule. A study on the regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives highlights the impact of this functional group on the chemical properties of pyrazoles (Sano & Hara, 2010).
Aplicaciones Científicas De Investigación
Química Medicinal: Descubrimiento de Fármacos
Los derivados de pirazol son prominentes en la química medicinal debido a sus propiedades farmacológicas. 5-Metil-1-fenil-3-(trifluorometil)pirazol se ha utilizado como un andamiaje para sintetizar diversas moléculas bioactivas. Su estructura permite la creación de compuestos con posibles efectos terapéuticos, como actividades antiinflamatorias, analgésicas y antipiréticas .
Agricultura: Desarrollo de Pesticidas
En la agroquímica, este compuesto de pirazol sirve como precursor en la síntesis de pesticidas. Su grupo trifluorometil aumenta la actividad biológica de los pesticidas resultantes, proporcionando una protección efectiva contra un amplio espectro de plagas agrícolas .
Safety and Hazards
When handling “5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives can target various types of plant pathogenic fungi . In addition, some pyrazole derivatives have shown potent in vitro antipromastigote activity .
Mode of Action
Phenylpyrazole insecticides, a related class of compounds, function by blocking glutamate-activated chloride channels in insects . This suggests that 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole might interact with its targets in a similar manner, leading to changes in the target organisms.
Biochemical Pathways
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This could potentially affect various biochemical pathways and their downstream effects.
Result of Action
One study showed that a compound with a similar structure had potent in vitro antipromastigote activity . Another study indicated that a related compound inhibited the synthesis of chlorophyll .
Action Environment
For instance, the handling of related compounds requires a well-ventilated place, and they should be kept away from skin and eyes .
Propiedades
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPJOUZZHOYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382145 | |
| Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111079-04-0 | |
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)



![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)


![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)